molecular formula C7H5ClF3NO2S B6308967 Ethyl 2-chloro-5-(trifluoromethyl)thiazole-4-carboxylate CAS No. 1997282-76-4

Ethyl 2-chloro-5-(trifluoromethyl)thiazole-4-carboxylate

Cat. No.: B6308967
CAS No.: 1997282-76-4
M. Wt: 259.63 g/mol
InChI Key: LOKGEVXPQKZHGT-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-5-(trifluoromethyl)thiazole-4-carboxylate is a heterocyclic compound containing sulfur and nitrogen atoms within its thiazole ring. This compound is known for its significant applications in medicinal chemistry and organic synthesis due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-chloro-5-(trifluoromethyl)thiazole-4-carboxylate typically involves the reaction of ethyl 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate with appropriate reagents under controlled conditions. One common method includes the use of thiourea and ethyl chloroacetate in the presence of a base, followed by chlorination and trifluoromethylation steps .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The process may involve multiple purification steps including recrystallization and chromatography to achieve the desired product quality .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted thiazole derivatives, while coupling reactions can produce complex biaryl compounds .

Scientific Research Applications

Ethyl 2-chloro-5-(trifluoromethyl)thiazole-4-carboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Ethyl 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate
  • 2-Aminothiazole derivatives
  • Thiazole-based heterocycles

Comparison: Ethyl 2-chloro-5-(trifluoromethyl)thiazole-4-carboxylate is unique due to the presence of both chlorine and trifluoromethyl groups, which enhance its reactivity and biological activity compared to other thiazole derivatives. The trifluoromethyl group, in particular, imparts increased lipophilicity and metabolic stability, making it a valuable scaffold in drug design .

Properties

IUPAC Name

ethyl 2-chloro-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3NO2S/c1-2-14-5(13)3-4(7(9,10)11)15-6(8)12-3/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOKGEVXPQKZHGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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